2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide
Description
This compound belongs to the 4-oxo-1,8-naphthyridine class, characterized by a bicyclic aromatic core with a ketone group at position 2. Its structure includes a 4-chlorobenzoyl moiety at position 3 and an acetamide group linked to a 3,5-dimethylphenyl substituent at position 1.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-10-16(2)12-20(11-15)29-23(31)14-30-13-22(24(32)18-5-7-19(27)8-6-18)25(33)21-9-4-17(3)28-26(21)30/h4-13H,14H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDQXKZFPGDBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
a) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Core structure : Unlike the naphthyridine core in the target compound, 6m features a triazole ring conjugated with a naphthalene ether group.
- Substituents : The acetamide group in 6m is linked to a 4-chlorophenyl group instead of 3,5-dimethylphenyl.
- Synthesis : Prepared via 1,3-dipolar cycloaddition between azide and alkyne precursors, contrasting with the multi-step nucleophilic substitution and condensation reactions typical for naphthyridines .
b) N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)
- Core structure : Shares the 4-oxo-naphthyridine core but differs in substitution at position 3 (adamantyl group vs. 4-chlorobenzoyl).
Functional and Pharmacological Insights
- Target Compound : The 4-chlorobenzoyl group may enhance π-π stacking with aromatic residues in enzyme active sites, while the 3,5-dimethylphenyl acetamide could reduce metabolic degradation compared to simpler phenyl groups.
- Compound 6m : The triazole-naphthalene system in 6m might confer improved solubility but lower target affinity compared to the rigid naphthyridine core.
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